ALK5 Autophosphorylation Inhibition: RepSox (4 nM) vs. SB-431542 (94 nM), SB-525334 (14.3 nM), and Galunisertib (56 nM)
RepSox (compound 19 in the Gellibert series) inhibits ALK5 autophosphorylation with an IC₅₀ of 4 nM in a cell-free kinase assay [1]. In contrast, the widely used benchmark ALK5 inhibitor SB-431542 inhibits Smad3 phosphorylation (downstream of ALK5) with an IC₅₀ of 94 nM in an equivalent cell-free system [2], representing a 23.5-fold potency deficit relative to RepSox. SB-525334, a more optimized ALK5 inhibitor, achieves an IC₅₀ of 14.3 nM against ALK5 kinase activity—3.6-fold less potent than RepSox—and is approximately 4-fold less potent against ALK4 (IC₅₀ = 58.5 nM) [3]. Galunisertib (LY2157299), currently in Phase 2/3 clinical trials, exhibits an ALK5 IC₅₀ of 56 nM in cell-free assays, making RepSox 14-fold more potent at the kinase level . The ALK5 autophosphorylation assay directly measures the compound's ability to prevent receptor auto-activation, which is the most proximal and target-specific pharmacodynamic endpoint; lower IC₅₀ values directly translate to lower effective working concentrations in experimental systems.
| Evidence Dimension | ALK5 autophosphorylation/kinase activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (RepSox; ALK5 autophosphorylation, cell-free assay) |
| Comparator Or Baseline | SB-431542: IC₅₀ = 94 nM (ALK5-mediated Smad3 phosphorylation); SB-525334: IC₅₀ = 14.3 nM (ALK5 kinase activity); Galunisertib: IC₅₀ = 56 nM (ALK5, cell-free assay); A-83-01: IC₅₀ = 12 nM (ALK5 transcriptional assay – different endpoint) |
| Quantified Difference | RepSox is 23.5x more potent than SB-431542, 3.6x more potent than SB-525334, 14x more potent than Galunisertib, and 3.0x more potent than A-83-01 (note: A-83-01 value from transcriptional assay, not autophosphorylation). |
| Conditions | Cell-free kinase assays using recombinant ALK5 kinase domain; RepSox results confirmed in multiple independent studies including the original Gellibert et al. 2004 publication and vendor QC datasheets. |
Why This Matters
Higher intrinsic ALK5 potency enables lower compound usage per experiment, reducing solvent (DMSO) exposure to cells, lowering per-assay procurement cost, and minimizing the risk of off-target effects that scale with concentration—directly impacting experimental reproducibility and signal-to-noise ratios.
- [1] Gellibert F, Woolven J, Fouchet MH, Mathews N, Goodland H, Lovegrove V, Laroze A, Nguyen VL, Sautet S, Wang R, Janson C, Smith W, Krysa G, Boullay V, De Gouville AC, Huet S, Hartley D. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J Med Chem. 2004;47(18):4494-4506. doi:10.1021/jm0400247 View Source
- [2] Inman GJ, Nicolás FJ, Callahan JF, Harling JD, Gaster LM, Reith AD, Laping NJ, Hill CS. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Mol Pharmacol. 2002;62(1):65-74. View Source
- [3] Grygielko ET, Martin WM, Tweed C, Thornton P, Harling J, Brooks DP, Laping NJ. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis. J Pharmacol Exp Ther. 2005;313(3):943-951. View Source
